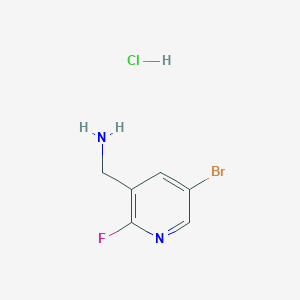

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDUHWEXUQCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432754-51-2 | |

| Record name | 3-Pyridinemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride , registered under CAS number 1432754-51-2, is a strategically functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a primary aminomethyl group for further derivatization—positions it as a valuable scaffold for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents such as kinase inhibitors and targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, detailed characterization, and insights into its application in drug discovery, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Attributes

The hydrochloride salt of (5-Bromo-2-fluoropyridin-3-yl)methanamine is typically a solid material under standard laboratory conditions.[1] The strategic placement of its functional groups is key to its utility.

| Property | Value | Source(s) |

| CAS Number | 1432754-51-2 | [2][3] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [4] |

| Form | Solid | [1] |

| Purity | Typically ≥95-97% | [1][4] |

The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[5] Furthermore, the carbon-fluorine bond is known to enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[5]

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space during lead optimization.

The primary aminomethyl group at the 3-position provides a nucleophilic site for the formation of amides, sulfonamides, and other functional groups, facilitating the connection of this pyridine core to other molecular fragments or linkers, a common strategy in the design of bivalent molecules like PROTACs (Proteolysis Targeting Chimeras).

Synthesis and Purification

A robust and logical synthetic pathway to this compound commences with the commercially available precursor, 5-Bromo-3-fluoro-pyridine-2-carbonitrile (CAS 886373-28-0).[6] The synthesis proceeds via the reduction of the nitrile functionality to a primary amine, followed by salt formation.

Key Transformation: Nitrile Reduction

The reduction of the 2-cyanopyridine moiety is the cornerstone of this synthesis. Several established methods can be employed, with the choice often dictated by scale, available equipment, and tolerance of other functional groups.

-

Catalytic Hydrogenation: This is a widely used and often clean method for nitrile reduction.[2] Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are effective.[1][2][7] To prevent the formation of secondary and tertiary amine byproducts, the reaction is typically carried out in the presence of ammonia or in an acidic medium.[2][8] For halogenated pyridines, platinum-based catalysts (e.g., PtO₂) are often preferred to minimize dehalogenation, a common side reaction with palladium catalysts.[1][7][9]

-

Chemical Reduction with Hydride Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.[10][11][12] The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Due to its high reactivity, careful control of the reaction conditions is necessary.

-

Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are also effective for nitrile reduction.[2][13] These reagents are generally considered milder than LiAlH₄ and can offer better functional group tolerance.

-

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a representative, self-validating procedure for the synthesis and purification of the target compound.

Step 1: Reduction of 5-Bromo-3-fluoro-pyridine-2-carbonitrile

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 5-Bromo-3-fluoro-pyridine-2-carbonitrile (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 1-5 mol%).

-

Solvent and Acid: Add a suitable solvent, such as methanol or ethanol, followed by concentrated hydrochloric acid (1.1-1.5 eq) to create an acidic medium which aids in preventing side reactions and directly forms the hydrochloride salt.[1][7]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.[9]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 2: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, to yield the final product as a crystalline solid.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, a Certificate of Analysis from some suppliers confirms the availability of NMR, HPLC, and LC-MS data.[2][3] Based on the structure and data from analogous compounds, the expected spectroscopic features are as follows:

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region, each corresponding to one proton on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents.

-

Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and protonation state) corresponding to the two protons of the aminomethyl group.

-

Amine Protons (-NH₃⁺): A broad signal for the three protons of the ammonium group, which may exchange with solvent protons.

¹³C NMR:

-

Pyridine Carbons: Six distinct signals corresponding to the carbons of the pyridine ring. The carbons attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling will be observed for the carbon bearing the fluorine atom.

-

Methylene Carbon (-CH₂-): A signal for the carbon of the aminomethyl group.

Mass Spectrometry (MS):

-

The mass spectrum of the free base (C₆H₆BrFN₂) would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M+H]⁺ would be observed around m/z 205 and 207.[14]

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the ammonium group.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

A strong C-F stretching band.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for screening against various biological targets. Its structural features are particularly relevant for the development of:

-

Kinase Inhibitors: The substituted pyridine scaffold is a common motif in many kinase inhibitors, often designed to interact with the hinge region of the kinase ATP-binding site.[3][15][16] The aminomethyl group can be elaborated to introduce functionalities that target specific pockets within the kinase domain, while the bromo- and fluoro-substituents can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

-

Targeted Protein Degraders (e.g., PROTACs): The aminomethyl group is an ideal attachment point for linkers that connect the pyridine-based ligand to an E3 ligase-recruiting moiety. This allows for the synthesis of bivalent molecules designed to induce the degradation of a target protein.

-

Other CNS and Biologically Active Agents: Fluorinated pyridines are prevalent in a wide range of therapeutic agents, including those targeting the central nervous system.[5] The properties imparted by the fluorine atom, such as increased metabolic stability and modulated lipophilicity, are highly desirable in CNS drug design.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The strategic incorporation of fluorine and bromine atoms, combined with a reactive aminomethyl group, allows for precise control over the physicochemical and pharmacological properties of the final compounds. As the demand for targeted and innovative therapeutics continues to grow, the utility of such well-designed scaffolds in accelerating the drug discovery process is undeniable.

References

-

International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. [Link]

-

PubChemLite. 1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

-

Thomas, S. et al. (2015). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. [Link]

- Google Patents.

- Google Patents. Production of aminomethylpyridine.

-

Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

-

Knapp, S. et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. [Link]

-

Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

-

ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

YouTube. Simple trick for Reduction of cynide with LiAlH4. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

- Google Patents.

- Google Patents.

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

-

NIH. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]

- Google Patents.

- Google Patents. Preparation method of fluoropyridine compounds.

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. 1432754-51-2|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Foreword: The Crucial Role of Foundational Data in Expediting Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and fraught with potential pitfalls. The pyridine ring, a ubiquitous feature in a vast array of pharmaceuticals, is a testament to the power of heterocyclic chemistry in generating potent and selective therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry.[3] However, the success of any compound hinges not just on its biological activity but on a thorough understanding of its fundamental physicochemical properties. These parameters—solubility, pKa, stability, and purity—govern everything from formulation and bioavailability to toxicology and ultimate clinical efficacy.[4]

This guide focuses on (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative with potential as a key building block in the synthesis of novel therapeutics. Publicly available experimental data on this specific compound is notably scarce. Therefore, this document is structured not as a mere repository of known values, but as a comprehensive roadmap for the rigorous characterization of this molecule. It is designed for the research scientist and drug development professional, providing not only the "how" but, more critically, the "why" behind each analytical step. We will proceed from foundational identification to the precise determination of its key physicochemical attributes, empowering research teams to generate the reliable data necessary for informed decision-making in their discovery programs.

Compound Identity and Core Properties

A precise understanding of a molecule's identity is the bedrock of all subsequent research. The structure, molecular formula, and weight are the first pieces of information that must be unequivocally confirmed.

This compound is the hydrochloride salt of the parent compound, (5-Bromo-2-fluoropyridin-3-yl)methanamine. The salt form is typically employed to improve solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrClFN₂ | [5] |

| Molecular Weight | 241.49 g/mol | |

| CAS Number | 1257535-21-9 | [5] |

| Appearance | Solid | [5] |

| Free Base Formula | C₆H₆BrFN₂ | [6] |

| Free Base Mol. Wt. | 205.03 g/mol | [6] |

| Free Base CAS No. | 1234616-19-3 | [6] |

Note: Discrepancies in CAS numbers for the hydrochloride salt exist across suppliers. CAS 1257535-21-9 appears more frequently associated with the 2-fluoro isomer, while other CAS numbers may refer to different isomers. Cross-verification with the supplier is essential.

Structural and Purity Characterization Workflow

Before determining physicochemical properties, the identity, structure, and purity of the material must be rigorously established. The following workflow represents a comprehensive approach to achieving this.

Caption: Comprehensive characterization workflow.

Experimental Protocol: Identity and Structure Confirmation

-

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H NMR will confirm the number and connectivity of protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and the exchangeable amine and HCl protons are often visible.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Signals: Look for two distinct aromatic protons on the pyridine ring, a singlet or AB quartet for the benzylic CH₂ group, and a broad signal for the -NH₃⁺ protons. The coupling patterns and chemical shifts will be diagnostic for the 3,5-disubstituted pyridine ring.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Six distinct carbon signals are expected: four for the pyridine ring carbons (two of which will show C-F coupling) and one for the benzylic carbon.

-

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signals: A single resonance is expected, confirming the single fluorine atom on the molecule.

-

-

-

Causality: MS provides the exact molecular weight of the free base, confirming the elemental composition. The fragmentation pattern can also offer further structural proof.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized compound.

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Acquisition (Positive Ion Mode): The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the free base (C₆H₆BrFN₂).

-

High-Resolution MS (HRMS): For unequivocal formula confirmation, HRMS (e.g., on a TOF or Orbitrap instrument) should be used. The measured mass should be within 5 ppm of the theoretical mass of the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion peak.

-

Experimental Protocol: Purity Assessment

-

Causality: HPLC is the gold standard for assessing the purity of small molecules and identifying any impurities.[7][8] A well-developed method can separate the main compound from starting materials, by-products, and degradation products.

-

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Development:

-

Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape of the amine.

-

Organic (B): Acetonitrile or Methanol.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This will elute compounds across a wide polarity range.

-

-

Detection: The pyridine ring is a strong chromophore. Monitor at a wavelength such as 254 nm or use a photodiode array (PDA) detector to assess peak purity across the full UV spectrum.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

Caption: HPLC purity analysis workflow.

Determination of Key Physicochemical Properties

While many supplier documents list physical properties as "not available,"[9] these values are critical for development and can be determined using standard laboratory procedures.

Melting Point

-

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often indicates the presence of impurities.

-

Methodology:

-

Apparatus: Use a standard capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry solid and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Solubility

-

Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. For a hydrochloride salt, aqueous solubility is expected to be higher than that of the free base, but it is crucial to quantify this in relevant biological media.

-

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents:

-

Purified Water

-

pH 1.2 Buffer (simulated gastric fluid)

-

pH 6.8 and 7.4 Buffers (simulated intestinal and physiological pH)

-

Ethanol, Methanol (common formulation solvents)

-

-

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry with a calibration curve.

-

-

Expression: Report solubility in units of mg/mL or µg/mL.

-

Acid Dissociation Constant (pKa)

-

Causality: The pKa dictates the ionization state of a molecule at a given pH. For this compound, the pKa of the primary amine is the most important. It will determine the ratio of the charged (-NH₃⁺) to neutral (-NH₂) form in different parts of the body, which profoundly impacts absorption, distribution, and target binding.

-

Methodology (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a defined volume of water or a water/co-solvent mixture (if aqueous solubility is limited).

-

Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. Specialized software is often used to calculate the pKa from the titration data.

-

Conclusion and Forward Look

This compound is a compound of interest for synthetic and medicinal chemistry. While readily sourced, it lacks a comprehensive public profile of its physicochemical properties. This guide provides the necessary framework and detailed experimental protocols to bridge that knowledge gap. By systematically applying these methods for structural verification, purity assessment, and the determination of melting point, solubility, and pKa, researchers can build a robust data package. This foundational dataset is not merely academic; it is an indispensable tool for ensuring reproducibility, developing suitable formulations, interpreting biological data, and ultimately accelerating the translation of promising chemical matter into impactful therapeutic solutions.

References

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link][1]

-

National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link][2]

-

ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link][10]

-

National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link][3]

-

PharmaTutor. Importance of Physicochemical Properties In Drug Discovery. Available at: [Link][4]

-

CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. Available at: [Link][6]

-

Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Available at: [Link][9]

-

Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link][7]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. zenodo.org [zenodo.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. capotchem.cn [capotchem.cn]

- 10. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust interpretation of the molecule's spectral characteristics. While direct experimental data for this specific compound is not publicly available, this guide serves as an expert-driven predictive analysis, crucial for structural verification and characterization.

Molecular Structure and Its Spectroscopic Implications

This compound is a substituted pyridine derivative with key functional groups that profoundly influence its electronic environment and, consequently, its NMR spectra. The pyridine ring, being aromatic, exhibits characteristic chemical shifts. The substituents—a bromine atom, a fluorine atom, an aminomethyl group, and the hydrochloride salt form—each impart distinct electronic effects (inductive and mesomeric) that modulate the shielding and deshielding of the nuclei. The fluorine atom, with its high electronegativity and spin quantum number of 1/2, will introduce heteronuclear coupling (J-coupling) with nearby protons and carbons, providing valuable structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons and the methylene protons of the aminomethyl group. The formation of the hydrochloride salt will influence the chemical shift of the protons on the aminomethyl group and potentially the pyridine ring protons due to protonation of the pyridine nitrogen.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.3 - 8.5 | d | ~2-3 Hz | Located between two electron-withdrawing groups (bromo and the pyridine nitrogen), leading to significant deshielding. Coupled to H-6. |

| H-6 | 8.1 - 8.3 | d | ~2-3 Hz | Deshielded by the adjacent nitrogen and influenced by the bromo group. Coupled to H-4. |

| -CH₂- | 4.0 - 4.3 | s (broad) | - | Adjacent to the electron-withdrawing pyridine ring and the ammonium group, causing a downfield shift. Broadening is expected due to exchange with the solvent and quadrupolar effects from the nitrogen. |

| -NH₃⁺ | 8.5 - 9.0 | s (broad) | - | Protons of the ammonium group are deshielded and often exhibit a broad signal due to rapid exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and one for the methylene group. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the ring. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller long-range couplings.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |

| C-2 | 158 - 162 | d | ~230-250 | Directly attached to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling. |

| C-3 | 125 - 130 | d | ~15-20 | Shielded relative to C-2 but deshielded by the aminomethyl group. Shows a smaller two-bond C-F coupling. |

| C-4 | 140 - 145 | d | ~5-10 | Deshielded by the adjacent pyridine nitrogen and influenced by the bromo group. Exhibits a three-bond C-F coupling. |

| C-5 | 115 - 120 | s | - | Attached to bromine, which has a moderate shielding effect. C-F coupling is expected to be minimal or unresolved. |

| C-6 | 150 - 155 | d | ~2-5 | Deshielded by the adjacent nitrogen. A small four-bond C-F coupling may be observed. |

| -CH₂- | 40 - 45 | s | - | Aliphatic carbon, appearing in the upfield region. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the NH protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted NMR data.

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently interpret experimental data to verify the structure of this and related compounds. The outlined experimental protocols and structural elucidation workflow offer a practical framework for obtaining and analyzing high-quality NMR data in a drug discovery and development setting.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link][1]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link][2]

Sources

solubility of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated pyridine derivative of interest in drug discovery, within a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the physicochemical principles governing the dissolution of this amine salt, present detailed experimental protocols for solubility determination, and explore the utility of predictive modeling in early-stage development.

Introduction to this compound

This compound is a substituted pyridine compound featuring bromine and fluorine atoms on the pyridine ring and a methanamine hydrochloride salt at the 3-position. While specific physicochemical data for this exact molecule is not extensively published, we can infer some general properties based on its structure and available information for similar compounds.

Chemical Structure:

The presence of the amine hydrochloride salt form is a deliberate chemical modification often employed in pharmaceutical development to enhance the aqueous solubility and bioavailability of a parent amine.[5] The solubility of this salt in organic solvents, however, is a more complex interplay of factors that are crucial for various stages of drug development, including synthesis, purification, and formulation.

Theoretical Framework for Solubility of Amine Hydrochlorides in Organic Solvents

The solubility of an amine hydrochloride salt in an organic solvent is governed by a thermodynamic equilibrium between the solid state and the solvated ions. This process can be conceptualized as a balance between the lattice energy of the crystal and the solvation energy of the constituent ions.

Several key factors influence this equilibrium:

-

Solvent Polarity: Generally, polar solvents are more effective at solvating ions than non-polar solvents. However, for an amine hydrochloride, the organic part of the molecule also plays a significant role. Solvents with a moderate to high dielectric constant can help to overcome the lattice energy of the salt.

-

Hydrogen Bonding Capability: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents (e.g., alcohols) can form hydrogen bonds with the chloride anion and the ammonium cation, facilitating dissolution. Aprotic polar solvents (e.g., DMSO, DMF) can also solvate the cation effectively.

-

"Like Dissolves Like" Principle: The overall polarity and structural similarity between the solute and the solvent are important. For this compound, solvents that can favorably interact with both the ionic hydrochloride moiety and the substituted pyridine ring will likely exhibit higher solubilizing capacity.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This method establishes the equilibrium between the excess solid and the solvent, providing a reliable measure of the saturation concentration.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated for specificity, linearity, accuracy, and precision.[8] It is also crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is consistent.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.6 | Experimental Value | Calculated Value |

| Isopropanol | 19.9 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 46.7 | Experimental Value | Calculated Value |

Interpretation of Results:

The obtained solubility data can be correlated with the physicochemical properties of the solvents to understand the underlying dissolution mechanisms. For instance, a higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents of similar polarity might suggest the importance of hydrogen bonding in the solvation process.

Predictive Modeling of Solubility

In early drug development, where the amount of available compound may be limited, predictive computational models can provide initial estimates of solubility.[2] These models utilize the chemical structure of the solute and the properties of the solvent to predict solubility.

Types of Predictive Models:

-

Thermodynamic Models: Models like UNIFAC and NRTL-SAC use group contribution methods or surface area parameters to predict phase equilibria.[9]

-

Machine Learning Models: These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds.[10][11][12]

Logical Flow for Integrating Predictive and Experimental Data:

Caption: Integrated Approach to Solubility Determination.

While predictive models are a valuable tool for initial screening, experimental verification remains essential for obtaining accurate and reliable solubility data for critical applications in drug development.

Conclusion

Determining the is a fundamental step in its development as a potential pharmaceutical agent. This guide has provided a robust framework for this endeavor, combining theoretical principles with a detailed, practical protocol for the reliable shake-flask method. By systematically evaluating solubility in a range of solvents and leveraging predictive models as a complementary tool, researchers can gain crucial insights that will inform downstream activities such as process chemistry, formulation development, and preclinical studies. The methodologies described herein are designed to ensure scientific integrity and generate high-quality, reproducible data, ultimately accelerating the path from discovery to clinical application.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][6]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link][8]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link][1]

-

Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. [Link][10]

-

Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services. [Link][2]

-

Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Sci-Hub. [Link][9]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][7]

-

Predicting drug solubility in organic solvents mixtures. Unipd. [Link][11]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link][13]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link][12]

-

Solubility of organic amine salts. Sciencemadness.org. [Link][14]

-

Structure and Properties of Amines. Chemistry LibreTexts. [Link][15]

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. [Link][16]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link][17]

-

MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Capot Chemical. [Link][18]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][5]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 4. 1432754-51-2|this compound|BLD Pharm [bldpharm.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. Sci-Hub. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models / Industrial & Engineering Chemistry Research, 2011 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. research.unipd.it [research.unipd.it]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | C13H10BrCl2FN2O | CID 11689426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. theses.gla.ac.uk [theses.gla.ac.uk]

- 18. capotchem.cn [capotchem.cn]

commercial suppliers of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Commercial Sourcing of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride for Research and Development

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for this compound. Beyond a simple list of suppliers, this document outlines a framework for technical evaluation, quality assurance, and safe handling of this critical research chemical.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms on the pyridine ring offers distinct advantages for drug discovery:

-

The fluoro-group can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen.

-

The bromo-substituent acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of molecular complexity.

-

The aminomethyl group provides a key point for amide bond formation or other derivatizations.

Given its utility in constructing novel molecular entities, ensuring a reliable and high-quality supply of this reagent is a foundational requirement for any research program that utilizes it.

Core Compound Details:

-

Chemical Name: this compound

-

CAS Number: 1432754-51-2[1]

-

Molecular Formula: C₆H₇BrClFN₂

-

Molecular Weight: 241.49 g/mol

Caption: Chemical structure of this compound.

Commercial Supplier Landscape Analysis

The procurement of specialized reagents like CAS 1432754-51-2 is concentrated among suppliers specializing in building blocks for research and development. The following table summarizes prominent commercial sources.

| Supplier | CAS Number | Available Documentation | Notes |

| BLDpharm | 1432754-51-2[1] | NMR, HPLC, LC-MS, UPLC data available.[1] | A primary manufacturer and supplier of a wide range of building blocks. |

| Amadis Chemical | 1432754-51-2 | Certificate of Analysis typically available upon request. | Global supplier of fine chemicals and pharmaceutical intermediates. |

| ChemScene | 1432754-51-2 | Certificate of Analysis typically available upon request. | Supplier of bioactive small molecules and chemical building blocks. |

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and formal quotations.

A Scientist's Guide to Procurement: Beyond the Catalog Listing

Sourcing a chemical is not merely a purchasing transaction; it is the first step in ensuring experimental reproducibility. As a senior scientist, my primary concern is the verifiable quality of the starting material. A low-purity or misidentified reagent can jeopardize weeks or months of research.

Pillar 1: The Certificate of Analysis (CoA) as a Non-Negotiable Requirement

The CoA is the single most important document accompanying a research chemical. Do not procure from a supplier who is unable or unwilling to provide a batch-specific CoA. A comprehensive CoA should include:

-

Identity Verification:

-

¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the expected structure. Look for the correct number of signals, appropriate chemical shifts for aromatic and aliphatic protons, and correct integration values.

-

Mass Spectrometry (MS): The data should confirm the molecular weight of the freebase form of the compound.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. The CoA should state the purity level (e.g., >97%) and show the chromatogram, which allows for a visual inspection of any potential impurities.

-

Pillar 2: The Supplier Qualification Workflow

A systematic approach to sourcing and verifying a new chemical is crucial. The following workflow is a self-validating system to ensure that the material brought into the lab meets the standards required for reliable research.

Caption: A robust workflow for supplier selection and incoming material verification.

Safe Handling and Storage Protocols

While a specific Safety Data Sheet (SDS) for CAS 1432754-51-2 is not publicly available, data from structurally related amine hydrochlorides and bromo-fluoro-pyridines can be used to establish a reliable preliminary safety protocol. The toxicological properties have likely not been fully investigated.[2]

-

Hazard Profile:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[5]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Keep away from strong oxidizing agents.

-

Always consult the batch-specific Safety Data Sheet provided by the supplier upon receipt for the most accurate and comprehensive safety information.

References

-

Amadis Chemical Company Limited. ChemBuyersGuide.com, Inc.[Link]

-

ChemScene. ChemBuyersGuide.com, Inc.[Link]

-

Safety Data Sheet. Research Core Facilities.[Link]

-

Safety Data Sheet for Benzaldehyde. Fisher Scientific.[Link]

Sources

Unlocking the Therapeutic Potential of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. This guide delves into the untapped potential of a specific, yet underexplored, class of pyridine derivatives: those derived from (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. While this particular molecule remains uncharacterized in the scientific literature, its structural features—a halogenated pyridine core with a reactive aminomethyl side chain—suggest a wealth of possibilities for therapeutic intervention.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a strategic roadmap for investigating the biological activity of this compound and its derivatives. We will proceed from foundational principles, leveraging data from structurally related molecules to build a compelling, hypothesis-driven exploration of its therapeutic potential. Our journey will encompass in silico target prediction, a meticulously designed in vitro screening cascade, and a strategic approach to synthesizing a focused library of analogues to elucidate structure-activity relationships (SAR).

The Molecular Architecture: A Triad of Functionality

The therapeutic potential of this compound stems from the interplay of its three key structural components: the 2-fluoropyridine ring, the 5-bromo substituent, and the 3-methanamine side chain.

-

The 2-Fluoropyridine Core: The incorporation of a fluorine atom at the 2-position of the pyridine ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability and improve pharmacokinetic properties.

-

The 5-Bromo Substituent: The bromine atom at the 5-position serves as a crucial handle for synthetic elaboration. It is an excellent leaving group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents to probe the chemical space around the core scaffold. From a biological perspective, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

-

The 3-Methanamine Side Chain: The primary amine of the methanamine group is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt bridges with acidic residues in protein binding pockets. This side chain provides a vector for derivatization, enabling the exploration of SAR by introducing various substituents on the nitrogen atom.

Hypothesis-Driven Target Exploration: Where Could This Molecule Act?

Given the absence of direct biological data, we will formulate our initial hypotheses based on the known activities of structurally similar pyridine derivatives. The literature points towards three primary target classes with a high probability of interaction:

-

Kinases: The pyridine scaffold is a common feature in numerous kinase inhibitors. The 2-amino-pyridine moiety, in particular, is known to interact with the hinge region of the ATP-binding site of many kinases. We hypothesize that derivatives of (5-Bromo-2-fluoropyridin-3-yl)methanamine could be developed as inhibitors of protein kinases, a target class with profound implications in oncology and inflammatory diseases.

-

G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of drug targets. The structural motifs present in our lead compound, particularly the aromatic ring and the basic amine, are common in GPCR ligands. We propose that this scaffold could serve as a starting point for the development of modulators of GPCRs involved in a variety of physiological processes.

-

Ion Channels: Pyridine derivatives have been shown to modulate the activity of various ion channels, including voltage-gated potassium and sodium channels. These channels are critical for neuronal signaling and cardiovascular function, making them attractive targets for a range of therapeutic areas.

A Strategic Framework for Discovery: From In Silico Prediction to In Vivo Efficacy

To systematically investigate the potential of this compound and its derivatives, we propose a multi-tiered approach, beginning with computational methods and progressing through a cascade of in vitro and in vivo evaluations.

Tier 1: In Silico Target Prediction and Library Design

The initial phase will leverage computational tools to predict potential biological targets and to design a focused library of derivatives for synthesis.

Experimental Protocol: In Silico Target Prediction

-

Ligand-Based Virtual Screening: Utilize the structure of (5-Bromo-2-fluoropyridin-3-yl)methanamine as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). Identify compounds with high structural similarity and known biological targets. This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the lead compound (hydrogen bond donors/acceptors, aromatic rings, hydrophobic features). Screen this pharmacophore against a database of 3D protein structures (e.g., the Protein Data Bank) to identify potential binding partners.

-

Reverse Docking: Dock the lead compound into the binding sites of a wide range of known drug targets to predict potential interactions and estimate binding affinities. This can help to prioritize target classes for experimental validation.

-

ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its designed analogues. This will help to prioritize compounds with favorable drug-like properties for synthesis.

Visualization: In Silico Discovery Workflow

Caption: A streamlined workflow for in silico target identification and library design.

Tier 2: Synthesis of a Focused Derivative Library

The insights gained from the in silico studies will guide the synthesis of a small, focused library of derivatives. The synthetic strategy will leverage the reactivity of the 5-bromo substituent and the 3-methanamine side chain.

Experimental Protocol: Synthesis of Derivatives

-

Suzuki Coupling: React the 5-bromo position with a variety of boronic acids to introduce diverse aryl and heteroaryl substituents.

-

Buchwald-Hartwig Amination: Couple the 5-bromo position with a range of amines to introduce different nitrogen-containing functionalities.

-

N-Acylation/Alkylation: Modify the 3-methanamine side chain through acylation with various acyl chlorides or alkylation with different alkyl halides to explore the impact of substituents on the amine.

Visualization: Synthetic Diversification Strategy

Caption: A schematic of the synthetic strategy for generating a diverse library of derivatives.

Tier 3: In Vitro Biological Screening Cascade

The synthesized library will be subjected to a tiered screening cascade to identify initial hits and prioritize them for further investigation.

Experimental Protocol: Primary Screening - Antiproliferative Assay

As a broad initial screen, particularly given the potential for kinase inhibition, an antiproliferative assay against a panel of cancer cell lines is a logical starting point.

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate culture conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized compounds for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Data Presentation: Hypothetical Antiproliferative Activity

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Lead Compound | > 50 | > 50 | > 50 |

| Derivative 1a | 5.2 | 8.1 | 12.5 |

| Derivative 2b | 15.8 | 25.3 | 30.1 |

| Derivative 3c | 0.9 | 1.5 | 2.3 |

Experimental Protocol: Secondary Screening - Target-Based Assays

Compounds showing significant activity in the primary screen will be advanced to target-based assays based on the initial hypotheses.

-

Kinase Inhibition Assays: Screen active compounds against a panel of recombinant kinases using a biochemical assay (e.g., ADP-Glo, LanthaScreen). Determine the IC50 for inhibition of specific kinases.

-

GPCR Binding and Functional Assays: For compounds with structural features suggestive of GPCR interaction, perform radioligand binding assays to determine binding affinity (Ki) for selected GPCRs. Follow up with functional assays (e.g., cAMP measurement, calcium flux) to determine agonist or antagonist activity.

-

Ion Channel Electrophysiology: For promising candidates, use patch-clamp electrophysiology to assess their effects on the activity of specific ion channels expressed in a suitable cell line.

Visualization: In Vitro Screening Cascade

Caption: A tiered approach to in vitro screening to identify and validate active compounds.

Future Directions: From Validated Hits to Preclinical Candidates

The identification of validated hits with confirmed molecular targets opens the door to the next phase of drug discovery.

-

Lead Optimization: Further refine the structure of the validated hits through iterative rounds of synthesis and testing to improve potency, selectivity, and ADMET properties.

-

In Vivo Efficacy Studies: Evaluate the efficacy of optimized lead compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents).

-

Pharmacokinetic and Toxicological Studies: Conduct detailed pharmacokinetic and toxicology studies to assess the safety and drug-like properties of the lead compounds in preparation for clinical development.

Conclusion: A Call to Exploration

The journey from a single, uncharacterized molecule to a potential therapeutic is a long and challenging one. However, the structural features of this compound, combined with the proven track record of the pyridine scaffold in drug discovery, provide a compelling rationale for its investigation. This technical guide has laid out a logical and comprehensive strategy for unlocking the therapeutic potential of this promising class of compounds. By embracing a hypothesis-driven and systematic approach, the scientific community can explore this untapped chemical space and potentially uncover novel therapeutics for a range of human diseases.

References

-

Regulation of Ion Channels by Pyridine Nucleotides - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005). Retrieved January 19, 2026, from [Link]

-

Regulation of ion channels by pyridine nucleotides - PubMed - NIH. (2013). Retrieved January 19, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved January 19, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Retrieved January 19, 2026, from [Link]

-

Bioassays for Anticancer Activities - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Medicinal attributes of pyridine scaffold as anticancer targeting agents - ProQuest. (n.d.). Retrieved January 19, 2026, from [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. (2022). Retrieved January 19, 2026, from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025). Retrieved January 19, 2026, from [Link]

-

Design and prediction of novel heterocycle derivatives via in silico. (2024). Retrieved January 19, 2026, from [Link]

-

Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Retrieved January 19, 2026, from [Link]

-

Targeting ion channels with ultra-large library screening for hit discovery - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Crucial Role of 4-Amino-2-fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

In-silico drug likeness predictions of novel 9-benzyl-6-(furan-2-yl) - YMER. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Retrieved January 19, 2026, from [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023). Retrieved January 19, 2026, from [Link]

-

Structure–activity relationship study and the effect of substituted... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pyridine scaffold: its diverse biological actions - IJNRD. (2024). Retrieved January 19, 2026, from [Link]

-

Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2025). Retrieved January 19, 2026, from [Link]

-

Are GPCRs still a source of new targets? - PubMed. (2013). Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (2022). Retrieved January 19, 2026, from [Link]

-

Pharmacological targeting of G protein-coupled receptor heteromers - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved January 19, 2026, from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006). Retrieved January 19, 2026, from [Link]

-

Trends in GPCR drug discovery: new agents, targets and indications - PMC. (2019). Retrieved January 19, 2026, from [Link]

-

Structure–activity relationship analysis of N⁵-susbtituted derivatives. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

Methodological & Application

Application Notes and Protocols for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Guide for Synthetic and Medicinal Chemists

Introduction

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique architecture, featuring a pyridine core substituted with a reactive bromine atom, a labile fluorine atom, and a primary aminomethyl group, offers a versatile platform for the synthesis of diverse and complex molecular scaffolds. The strategic manipulation of these functional groups allows for the introduction of a wide array of substituents, making this compound a valuable starting material for the generation of compound libraries for biological screening and lead optimization.

This comprehensive guide provides a detailed experimental protocol for the effective utilization of this compound. We will delve into the nuanced reactivity of this molecule, offering step-by-step methodologies for its protection, subsequent functionalization via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and final deprotection. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its three key functional moieties:

-

5-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[1]

-

2-Fluoro Group: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. Notably, 2-fluoropyridines often exhibit higher reactivity in SNAr reactions compared to their 2-chloro counterparts.[2][3]

-

3-Aminomethyl Group (as hydrochloride salt): The primary amine is a nucleophilic and basic site. In its hydrochloride salt form, the amine is protonated, reducing its nucleophilicity. However, for most organic transformations, especially those involving bases, the free amine will be generated in situ. This free amine can interfere with desired reactions, for instance, by acting as a competing nucleophile or by coordinating to and deactivating a palladium catalyst. Therefore, a protection strategy is paramount for predictable and high-yielding transformations at the bromo or fluoro positions.

Strategic Considerations: The Importance of Amine Protection

Given the reactivity of the primary amine, a protection-functionalization-deprotection strategy is the most logical and robust approach for the selective modification of (5-Bromo-2-fluoropyridin-3-yl)methanamine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl moiety due to its ease of installation, stability to a wide range of reaction conditions (including those of many cross-coupling and SNAr reactions), and facile removal under acidic conditions.[4][5][6]

Caption: A logical workflow for utilizing the target compound.

Experimental Protocols

PART 1: Protection of the Aminomethyl Group

This protocol details the protection of the primary amine with a Boc group. This step is crucial to prevent interference in subsequent cross-coupling or SNAr reactions.

Protocol 1: Boc Protection of (5-Bromo-2-fluoropyridin-3-yl)methanamine

| Reagent/Parameter | Value | Notes |

| Starting Material | This compound | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 eq | A slight excess ensures complete reaction. |